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molecular formula C9H7FOS B1337266 8-fluoro-2,3-dihydro-4H-thiochromen-4-one CAS No. 21243-12-9

8-fluoro-2,3-dihydro-4H-thiochromen-4-one

Cat. No. B1337266
M. Wt: 182.22 g/mol
InChI Key: DLPXAUNBZAYCFB-UHFFFAOYSA-N
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Patent
US07081456B2

Procedure details

3-[(2-Fluorophenyl)sulfanyl]propanoic acid (4.0 g, 20 mmol) was mixed with concentrated sulphuric acid (20 ml) at 0–5° C. The reaction solution was stirred at 0 to 5° C. for 3 h then allowed to warm up to room temperature overnight. The mixture was quenched dropwise into ice to give a white suspension. The aqueous phase was extracted with ethyl acetate (1×200 ml, 1×100 ml). The combined organic phases were washed with saturated sodium bicarbonate solution (1×50 ml), water (1×50 ml), 1M hydrochloric acid (50 ml) and water (2×50 ml). The organic phase was dried over magnesium sulphate, filtered and concentrated under vacuum. The title compound was isolated as a yellow solid (2.10 g, 11.5 mmol, 58%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
58%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][CH2:9][CH2:10][C:11]([OH:13])=O>S(=O)(=O)(O)O>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[S:8][CH2:9][CH2:10][C:11]2=[O:13]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
FC1=C(C=CC=C1)SCCC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at 0 to 5° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched dropwise into ice
CUSTOM
Type
CUSTOM
Details
to give a white suspension
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (1×200 ml, 1×100 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with saturated sodium bicarbonate solution (1×50 ml), water (1×50 ml), 1M hydrochloric acid (50 ml) and water (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=CC=C2C(CCSC12)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.5 mmol
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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